1H and 13C NMR chemical shifts of 3-cyclopropyl-5-(trifluoromethoxy)benzoic acid
1H and 13C NMR chemical shifts of 3-cyclopropyl-5-(trifluoromethoxy)benzoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-cyclopropyl-5-(trifluoromethoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3-cyclopropyl-5-(trifluoromethoxy)benzoic acid is a multifaceted organic compound that stands at the intersection of several key structural motifs in modern medicinal chemistry. The benzoic acid core is a classic scaffold in drug design, while the cyclopropyl group can enhance metabolic stability and binding affinity, and the trifluoromethoxy (-OCF₃) group is a powerful lipophilic electron-withdrawing group used to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Accurate and unambiguous structural characterization is paramount for any research and development program involving such molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic compounds in solution.[1] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3-cyclopropyl-5-(trifluoromethoxy)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just predicted spectral data, but also the underlying scientific rationale for these predictions and a robust experimental protocol for acquiring and validating the data.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-based numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering of 3-cyclopropyl-5-(trifluoromethoxy)benzoic acid.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) are based on established substituent effects on the benzene ring and data from analogous compounds.[3] The electron-withdrawing nature of the carboxylic acid and trifluoromethoxy groups will deshield the aromatic protons, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Atom # | Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes |
|---|---|---|---|---|---|---|
| - | COOH | ~13.0 | Broad Singlet | - | 1H | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
| 2 | H2 | ~7.8 - 7.9 | Singlet (s) or Triplet (t) | J ≈ 1.5-2.0 Hz | 1H | Appears as a narrow triplet or singlet due to small meta-couplings to H4 and H6. |
| 6 | H6 | ~7.6 - 7.7 | Singlet (s) or Triplet (t) | J ≈ 1.5-2.0 Hz | 1H | Appears as a narrow triplet or singlet due to small meta-couplings to H2 and H4. |
| 4 | H4 | ~7.4 - 7.5 | Singlet (s) or Triplet (t) | J ≈ 1.5-2.0 Hz | 1H | Appears as a narrow triplet or singlet due to small meta-couplings to H2 and H6. |
| 8 | H8 | ~2.0 - 2.2 | Multiplet (m) | - | 1H | Methine proton of the cyclopropyl group. |
| 9, 10 | H9, H10 | ~1.1 - 1.3 | Multiplet (m) | - | 2H | Diastereotopic methylene protons on the cyclopropyl ring. |
| 9, 10 | H9, H10 | ~0.8 - 1.0 | Multiplet (m) | - | 2H | Diastereotopic methylene protons on the cyclopropyl ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is highly informative, with distinct signals for each carbon environment. The trifluoromethoxy group's carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Atom # | Carbon | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|---|
| 7 | C7 (COOH) | ~166.5 | Singlet | - | Carboxylic acid carbonyl. |
| 5 | C5 (-OCF₃) | ~149.0 | Quartet | ¹JCF ≈ 2-4 Hz | Carbon attached to -OCF₃, shows small coupling to fluorine. |
| 3 | C3 (-Cyclopropyl) | ~146.0 | Singlet | - | Carbon attached to the cyclopropyl group. |
| 1 | C1 (-COOH) | ~132.5 | Singlet | - | Quaternary carbon attached to the carboxyl group. |
| 11 | C11 (-OC F₃) | ~120.5 | Quartet | ¹JCF ≈ 255-260 Hz | Highly characteristic signal for the trifluoromethoxy group. |
| 2 | C2 | ~125.0 | Singlet | - | Aromatic CH. |
| 6 | C6 | ~118.0 | Singlet | - | Aromatic CH. |
| 4 | C4 | ~117.0 | Singlet | - | Aromatic CH. |
| 8 | C8 | ~15.5 | Singlet | - | Cyclopropyl methine carbon. |
| 9, 10 | C9, C10 | ~9.5 | Singlet | - | Cyclopropyl methylene carbons. |
Expertise & Experience: The Rationale Behind the Spectrum
Understanding the "why" behind the predicted shifts is crucial for accurate interpretation and for identifying unexpected outcomes.
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Substituent Effects: The benzoic acid ring is influenced by three groups with distinct electronic properties.
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-COOH (meta-director, deactivating): The carboxylic acid group is electron-withdrawing, which deshields (moves downfield) the protons and carbons on the aromatic ring, particularly those ortho and para to it.[3]
-
-OCF₃ (meta-director, strongly deactivating): The trifluoromethoxy group is one of the most strongly electron-withdrawing groups due to the high electronegativity of fluorine. This effect significantly deshields the entire aromatic system.[4] Its carbon signal provides a definitive diagnostic peak due to the large one-bond C-F coupling.
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-Cyclopropyl (ortho/para-director, weakly activating): The cyclopropyl group behaves like a weak electron-donating group, which would typically shield aromatic positions. However, in this structure, its effect is largely overshadowed by the two powerful deactivating groups. Its primary diagnostic value comes from the characteristic upfield signals in both the ¹H and ¹³C spectra.[5]
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Aromatic Region Multiplicity: In a 1,3,5-trisubstituted benzene ring, all three aromatic protons (H2, H4, H6) are meta to each other. The meta-coupling constant (⁴JHH) is typically small (1-3 Hz). Consequently, these protons will appear as sharp singlets or very narrow triplets, which can sometimes be difficult to resolve.[3]
Trustworthiness: A Self-Validating Experimental Protocol
This protocol is designed to yield high-quality, unambiguous data. Each step includes internal checks to ensure the integrity of the final spectrum.
1. Sample Preparation
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Objective: To prepare a homogeneous solution suitable for high-resolution NMR.
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Protocol:
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Weigh approximately 10-15 mg of 3-cyclopropyl-5-(trifluoromethoxy)benzoic acid directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solubilizing power for polar compounds like carboxylic acids and its high boiling point, which minimizes evaporation.[6]
-
Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution.
-
Visually inspect the solution against a bright light source. It should be clear and free of any particulate matter.
-
-
Validation Check: A clear solution is the first indicator of a sample suitable for analysis.
2. NMR Instrument Setup and Data Acquisition
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Objective: To acquire high signal-to-noise (S/N) ¹H and ¹³C spectra with accurate chemical shift referencing.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Protocol:
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Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
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Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).
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Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is critical for resolving the fine couplings in the aromatic region.
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¹H Spectrum Acquisition:
-
Pulse Program: Standard single-pulse acquisition.
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Relaxation Delay (d1): 5 seconds. This is crucial for quantitative accuracy, especially for quaternary carbons in the ¹³C spectrum, and ensures fully relaxed proton signals.[6]
-
Number of Scans (ns): 16. This provides excellent S/N for a ~10 mg sample.
-
-
¹³C Spectrum Acquisition:
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Pulse Program: Standard proton-decoupled single-pulse acquisition (e.g., zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024. A higher number of scans is needed due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve S/N.
-
Perform a Fourier transform.
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Phase the spectra carefully.
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Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.[7]
-
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Authoritative Grounding: Structural Confirmation Workflow
While 1D NMR provides a strong indication of the structure, 2D NMR experiments are the authoritative method for unambiguous assignment.
Caption: Workflow for unambiguous structural confirmation using 2D NMR.
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COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see strong cross-peaks between the cyclopropyl methine proton (H8) and the methylene protons (H9, H10), confirming the integrity of the cyclopropyl ring.
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HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It will definitively assign C2, C4, C6, C8, C9, and C10 based on the already assigned proton signals.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons. For example, the aromatic proton H2 should show a correlation to the carboxylic carbon (C7) and the cyclopropyl-bearing carbon (C3), confirming their positions relative to each other.
References
- ResearchGate. (n.d.). SUPPORTING INFORMATION.
- BenchChem. (2026). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. BenchChem.
- The Royal Society of Chemistry. (n.d.).
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
- PMC. (2022, July 22).
- Supporting Information for a scientific public
- MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Massachusetts Institute of Technology.
- ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum. ChemicalBook.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- BenchChem. (2025). 3-Hydroxy-5-(methoxycarbonyl)
- SpectraBase. (n.d.). Benzoic acid, 3-fluoro-4-phenoxy- - Optional[13C NMR] - Chemical Shifts.
- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry.
- BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].
- Der Pharma Chemica. (2026, March 25). The Investigation of Spectral and Theoretical Properties of 2-(3-Cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-iminomethyl) Benzoic Acid by Using B3LYP/HF 6-31g (d,p) Basis Set.
- AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
- Google Patents. (n.d.).
- ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
